molecular formula C16H21N5O3 B11076371 1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]ethanone

1-[4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]ethanone

Cat. No.: B11076371
M. Wt: 331.37 g/mol
InChI Key: RYPUHXSUCBWYDG-UHFFFAOYSA-N
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Description

1-[4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINO]-1-ETHANONE is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmacologically active compounds, particularly those used in the treatment of hypertension and benign prostatic hyperplasia.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINO]-1-ETHANONE typically involves the reaction of 4-amino-6,7-dimethoxyquinazoline with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as methanol or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINO]-1-ETHANONE has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs used to treat hypertension and benign prostatic hyperplasia.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets, such as alpha-1 adrenergic receptors. By binding to these receptors, the compound can inhibit their activity, leading to the relaxation of smooth muscle in blood vessels and the prostate. This results in lowered blood pressure and improved urinary flow .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINO]-1-ETHANONE is unique due to its specific chemical structure, which allows for selective binding to alpha-1 adrenergic receptors. This selectivity can lead to fewer side effects compared to other compounds in the same class .

Properties

Molecular Formula

C16H21N5O3

Molecular Weight

331.37 g/mol

IUPAC Name

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]ethanone

InChI

InChI=1S/C16H21N5O3/c1-10(22)20-4-6-21(7-5-20)16-18-12-9-14(24-3)13(23-2)8-11(12)15(17)19-16/h8-9H,4-7H2,1-3H3,(H2,17,18,19)

InChI Key

RYPUHXSUCBWYDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC

Origin of Product

United States

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